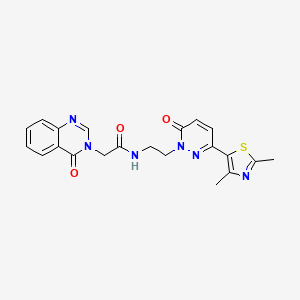
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20N6O3S and its molecular weight is 436.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article delves into its synthesis, structural characteristics, and biological evaluations, particularly focusing on its anticancer and antimicrobial properties.
Structural Characteristics
The compound features several key structural components:
- Thiazole and Pyridazine Rings : These heterocyclic structures are known for their diverse biological activities.
- Quinazolinone Moiety : This component has been associated with various pharmacological effects, including anticancer activities.
The molecular formula for this compound is C₁₈H₁₈N₄O₃S, with a molecular weight of approximately 374.43 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the thiazole and pyridazine rings.
- Coupling reactions to attach the quinazolinone moiety.
- Final acetamide formation through amide coupling reactions.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- In Vitro Studies :
- Compounds with similar structures have shown potent antiproliferative effects against various cancer cell lines, including HCT116 (colon carcinoma), HepG2 (hepatocellular carcinoma), and U87 (glioblastoma) cells.
- The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through pathways such as caspase activation and hyperacetylation of histones.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 18b | HCT116 | 0.023 | HDAC inhibition |
| 9b | HepG2 | 0.055 | Apoptosis induction |
| 9d | U87 | 0.069 | Cell cycle arrest |
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. For instance, derivatives have shown activity against various strains of bacteria and fungi, indicating potential for development as an antimicrobial agent.
Case Studies
- Case Study on Anticancer Activity :
-
Case Study on Antimicrobial Activity :
- In another investigation, derivatives were tested against common bacterial strains such as E. coli and S. aureus, showing promising inhibitory concentrations that warrant further exploration into their mechanisms of action.
属性
IUPAC Name |
N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c1-13-20(31-14(2)24-13)17-7-8-19(29)27(25-17)10-9-22-18(28)11-26-12-23-16-6-4-3-5-15(16)21(26)30/h3-8,12H,9-11H2,1-2H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKGJPLDEKDMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














